
1-Ethynyl-4-phenoxybenzene
Overview
Description
1-Ethynyl-4-phenoxybenzene (C₁₄H₁₀O) is an organic compound featuring a benzene ring substituted with an ethynyl (C≡CH) group at the 1-position and a phenoxy (C₆H₅O) group at the 4-position. Its molecular structure is defined by the SMILES string C#Cc1ccc(Oc2ccccc2)cc1 and InChI key LKMNQDOAPYPSNH-UHFFFAOYSA-N . Key physical properties include a density of 1.074 g/mL at 25°C, a boiling point of 90–95°C at 0.4 mmHg, and a refractive index of 1.6060 . The compound is primarily utilized in organic synthesis, such as the preparation of 1-vinyl-4-phenoxybenzene, and is investigated for its biological activity, though it poses hazards including skin sensitization and environmental toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-phenoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where phenylacetylene reacts with 4-iodophenol in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reaction conditions are carefully controlled to maintain the stability of the product and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as bromination, where bromine reacts with the compound in the presence of a catalyst.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed:
Bromination: 1-Bromo-4-phenoxybenzene.
Nucleophilic Addition: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-Ethynyl-4-phenoxybenzene serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various synthetic routes, including:
- Sonogashira Coupling Reaction : This method involves the reaction of phenylacetylene with 4-iodophenol in the presence of palladium and copper catalysts, typically conducted in tetrahydrofuran under inert conditions.
Biology
In biological research, this compound is studied for its interactions with enzymes and proteins, which aids in understanding enzyme kinetics and protein-ligand interactions. Notably, it is involved in the preparation of 1-vinyl-4-phenoxybenzene, which has further applications in biochemical studies .
Biochemical Interactions
This compound interacts with various biomolecules, playing a significant role in biochemical reactions. Its stability under specific conditions allows for long-term studies on cellular functions.
Dosage Effects
Research indicates that the effects of this compound vary with dosage levels in animal models. Lower doses may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions. Understanding these dosage effects is essential for determining safe applications in research and potential therapeutic uses.
Industrial Applications
In industrial settings, this compound is used to produce specialty chemicals and materials. The compound's versatility allows it to be integrated into various manufacturing processes, enhancing product performance and functionality .
Nanotechnology Applications
Recent studies highlight the use of phenolic compounds, including this compound, in nanotechnology. These compounds have been employed in creating nanoparticles for biomedical applications, such as drug delivery and bioimaging. Their unique chemical properties facilitate interactions with metal ions and polymers, leading to innovative solutions in disease treatment and diagnostics .
Polymer Synthesis
The polymerization of this compound results in materials with distinct thermal and optical properties. For instance, poly(this compound) exhibits significant UV-Vis absorption characteristics that indicate a conjugated polymer backbone, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-phenoxybenzene involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the aromatic ring. The ethynyl group can act as a nucleophile or an electrophile, depending on the reaction conditions. The aromatic ring can undergo electrophilic substitution reactions, maintaining its stability and aromaticity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
1-Ethynyl-4-phenoxybenzene belongs to a family of ethynyl-substituted benzene derivatives. Its uniqueness lies in the phenoxy group, which distinguishes it from analogs with different substituents:
Compound Name | Substituent at 4-Position | Key Structural Features |
---|---|---|
This compound | Phenoxy (C₆H₅O) | Electron-rich aromatic ether linkage |
1-Ethynyl-4-methoxybenzene | Methoxy (OCH₃) | Smaller electron-donating group |
1-Ethynyl-4-nitrobenzene | Nitro (NO₂) | Electron-withdrawing, enhances reactivity |
1-Ethynyl-4-pentylbenzene | Pentyl (C₅H₁₁) | Hydrophobic alkyl chain |
1-Ethynyl-4-(trifluoromethoxy)benzene | Trifluoromethoxy (OCF₃) | Electron-withdrawing, fluorinated substituent |
- Phenoxy vs. Methoxy: The phenoxy group’s bulkier aromatic structure enhances π-π stacking interactions compared to methoxy, making this compound more suitable for materials science applications .
- Phenoxy vs.
- Phenoxy vs. Trifluoromethoxy: The trifluoromethoxy group increases electronegativity and metabolic stability, often used in pharmaceuticals, whereas the phenoxy group offers simpler synthetic routes .
Physical and Chemical Properties
Property | This compound | 1-Ethynyl-4-methoxybenzene | 1-Ethynyl-4-nitrobenzene |
---|---|---|---|
Molecular Formula | C₁₄H₁₀O | C₉H₈O | C₈H₅NO₂ |
Density (g/mL) | 1.074 | 1.12 (estimated) | 1.32 (reported) |
Boiling Point | 90–95°C (0.4 mmHg) | 150–155°C (atmospheric) | Decomposes under heat |
Key Reactivity | Cross-coupling reactions | Nucleophilic substitution | Explosive decomposition |
- Boiling Point: The lower boiling point of this compound compared to 1-Ethynyl-4-methoxybenzene reflects differences in molecular weight and intermolecular forces .
- Reactivity: The ethynyl group in all compounds enables Sonogashira coupling, but the nitro group in 1-Ethynyl-4-nitrobenzene introduces instability under thermal stress .
Hazard Profiles
Biological Activity
1-Ethynyl-4-phenoxybenzene (C14H10O) is an aromatic compound that has garnered attention for its significant biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by an ethynyl group attached to a phenoxybenzene structure. Its molecular weight is approximately 194.23 g/mol, and it is soluble in various organic solvents. The compound is primarily used in studies related to enzyme kinetics, protein-ligand interactions, and cell signaling pathways .
Target Interactions:
this compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been particularly noted for its role in:
- Enzyme Kinetics: The compound serves as a substrate or inhibitor in enzyme assays, helping to elucidate the mechanisms of enzyme action.
- Protein-Ligand Interactions: It binds to specific proteins, affecting their activity and stability .
Biochemical Pathways:
The compound is involved in several key biochemical pathways, including:
- Aromatase Inhibition: Research indicates that derivatives of this compound exhibit inhibitory effects on aromatase, an enzyme critical for estrogen biosynthesis. This property makes it a candidate for therapeutic interventions in hormone-dependent cancers .
This compound exhibits notable stability under laboratory conditions, which is crucial for long-term studies. Its effects on cellular functions vary with dosage, showing beneficial effects at lower concentrations while potentially exhibiting toxicity at higher doses .
Case Studies
Aromatase Inhibition Study:
In a study investigating new aromatase inhibitors, compounds synthesized from this compound demonstrated varying degrees of potency. For instance:
- Compound 1h showed an IC50 value of 2.4 μM against aromatase, indicating strong inhibitory activity due to favorable π–π stacking interactions with the enzyme's active site .
Dosage Effects in Animal Models:
Animal studies have shown that the effects of this compound can differ significantly based on dosage. Lower doses may enhance certain metabolic processes, while higher doses could lead to adverse effects, necessitating careful dosage considerations in future applications.
Transport and Distribution
Understanding the transport and distribution of this compound within biological systems is essential for its application:
- Cellular Localization: The compound localizes in specific subcellular compartments, which influences its biological activity. Targeting signals direct its accumulation in organelles where it can exert its effects on cellular processes .
Summary of Biological Activities
Activity | Description |
---|---|
Enzyme Inhibition | Inhibits aromatase activity; potential anti-cancer properties |
Protein Interaction | Binds to proteins affecting their function and stability |
Stability | Remains stable under laboratory conditions; suitable for long-term studies |
Dosage Variability | Exhibits different effects based on concentration; lower doses beneficial, higher doses potentially toxic |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Ethynyl-4-phenoxybenzene, and how are they experimentally determined?
- Methodology : Key properties include refractive index (n²⁰/D: 1.6060), boiling point (90–95°C at 0.4 mmHg), and density (1.074 g/mL at 25°C). These are measured using refractometry, distillation under reduced pressure, and pycnometry, respectively. Purity (97%) is confirmed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
- Safety Note : The compound exhibits chronic aquatic toxicity (Category 4) and skin sensitization (Category 1). Use N95 masks, gloves, and eye protection during handling .
Q. How is this compound synthesized, and what intermediates are critical?
- Synthetic Route : A common method involves Sonogashira coupling between 4-phenoxyiodobenzene and terminal alkynes (e.g., phenylacetylene) under palladium catalysis. Key intermediates include halogenated precursors (e.g., 4-phenoxyiodobenzene) and acetylene derivatives. Reaction conditions (e.g., inert atmosphere, CuI co-catalyst) are critical for yield optimization .
- Example Protocol :
Step | Reagent/Condition | Purpose |
---|---|---|
1 | Pd(PPh₃)₂Cl₂, CuI | Catalyze coupling |
2 | Et₃N, THF, 60°C | Solvent/base system |
3 | 24h reflux | Reaction completion |
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and ethynyl protons (sharp singlet at δ 2.8–3.1 ppm). ¹³C NMR identifies sp-hybridized carbons (δ 70–90 ppm) .
- Mass Spectrometry : Quadrupole ion-trap mass spectrometry (ITMS) detects molecular ions (m/z 210.2) and fragmentation patterns, aiding structural elucidation .
Advanced Research Questions
Q. How do electronic substituents influence the reactivity of this compound in ion-molecule reactions?
- Mechanistic Insight : In ITMS studies, the α-phenylvinyl cation (α-PVC) derived from this compound reacts selectively with electron-deficient aryl groups (e.g., nitrobenzene) via electrophilic aromatic substitution. Computational modeling (DFT) predicts regioselectivity based on substituent Hammett parameters .
- Experimental Design :
- Use deuterated analogs to track proton transfer pathways.
- Compare reaction rates with substituted benzenes (e.g., fluorobenzene vs. anisole) .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
- Analytical Workflow :
Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst loading).
Isolation of Byproducts : Use preparative TLC or column chromatography to identify competing pathways (e.g., oxidative dimerization).
Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to detect intermediates .
Q. What strategies optimize the yield of this compound in cross-coupling reactions?
- Key Variables :
- Catalyst System : PdCl₂(PPh₃)₂/CuI outperforms Pd(OAc)₂ in aryl-alkyne couplings.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions.
- Temperature : Controlled heating (60–80°C) balances reaction rate and decomposition .
- Yield Improvement Table :
Condition | Yield (%) | Purity (%) |
---|---|---|
PdCl₂(PPh₃)₂, DMF, 70°C | 85 | 97 |
Pd(OAc)₂, THF, 60°C | 72 | 93 |
Q. What are the emerging applications of this compound in materials science?
- Polymer Precursors : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) to synthesize conjugated polymers for organic electronics.
- Liquid Crystals : Derivatives with cyclohexyl groups (e.g., trans-1-Ethoxy-4-[...]benzene) exhibit mesomorphic properties, studied via differential scanning calorimetry (DSC) and polarized optical microscopy .
Q. Data Contradiction Analysis
- Case Study : Discrepancies in reported boiling points may arise from impurities or measurement techniques. For example, distillation under reduced pressure (0.4 mmHg) yields 90–95°C, while atmospheric distillation data may differ. Cross-validate using GC-MS headspace analysis .
Q. Safety and Compliance
Properties
IUPAC Name |
1-ethynyl-4-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMNQDOAPYPSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509865 | |
Record name | 1-Ethynyl-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4200-06-0 | |
Record name | 1-Ethynyl-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.